Lead(II) tetrafluoroborate

描述

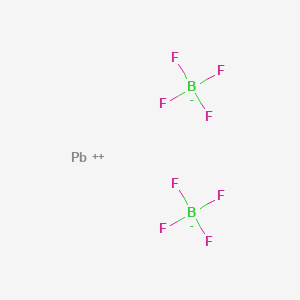

Lead(II) tetrafluoroborate, also known as lead(II) fluoroborate, is an inorganic compound with the chemical formula Pb(BF4)2. It is a water-soluble lead source used in various applications, particularly in oxygen-sensitive environments. The compound is known for its clear liquid form and is often utilized in metal production and synthetic organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Lead(II) tetrafluoroborate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, resulting in the formation of this compound solution. The general reaction is as follows: [ \text{PbO} + 2 \text{HBF}_4 \rightarrow \text{Pb(BF}_4\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of lead in a solution containing tetrafluoroboric acid. This method ensures high purity and is suitable for large-scale production .

化学反应分析

Types of Reactions: Lead(II) tetrafluoroborate primarily undergoes substitution reactions. It can also participate in complex formation with various ligands.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with halide ions to form lead(II) halides and tetrafluoroborate salts.

Complex Formation: It forms complexes with crown ethers and other macrocyclic ligands, often resulting in nine- or ten-coordinate lead centers.

Major Products:

Lead(II) Halides: Formed through substitution reactions with halide ions.

Lead Complexes: Formed through reactions with macrocyclic ligands.

科学研究应用

Electroplating

One of the primary applications of Lead(II) tetrafluoroborate is in electroplating . It serves as a key component in electroplating solutions, particularly for coating metals with lead. This process is essential for enhancing corrosion resistance and improving the aesthetic qualities of metal objects.

- Usage in Tin-Lead Electroplating : The compound is specifically noted for its role in tin-lead electroplating, where it allows for the deposition of lead onto substrates, providing a protective layer that enhances durability and appearance .

Catalysis in Organic Synthesis

This compound acts as a catalyst in organic synthesis, particularly in the formation of linear polyesters and calixarenes. The compound facilitates reactions through hydrogen-bonded dimers, which are crucial for synthesizing complex organic molecules.

- Case Study: Polyester Production : In a study conducted by researchers at the University of Southampton, this compound was employed to catalyze the polymerization process leading to linear polyesters, demonstrating its versatility as a catalyst in organic chemistry .

Curing Agent for Epoxy Resins

In addition to its catalytic properties, this compound is used as a curing agent for epoxy resins. This application is significant in manufacturing processes where strong adhesive properties are required.

- Performance in Epoxy Systems : The compound enhances the mechanical properties of cured epoxy systems, making them more suitable for industrial applications .

Flame Retardants

This compound is also utilized in the formulation of flame retardants . Its presence helps to improve the fire resistance of materials, which is critical in various industries including construction and textiles.

- Impact on Material Safety : The incorporation of this compound into materials has been shown to significantly reduce flammability, thereby enhancing safety standards .

Coordination Chemistry

Research has demonstrated that this compound forms complexes with various ligands, making it valuable in the field of coordination chemistry .

- Complex Formation Studies : Studies have reported on the formation of complexes between this compound and ligands such as 2,2'-bipyridyl and phenanthroline, showcasing its ability to participate in diverse coordination modes .

Environmental Considerations

While this compound has numerous applications, it is crucial to consider its environmental impact due to lead's toxicity. Proper handling and disposal methods must be adhered to in industrial settings to mitigate risks associated with lead exposure.

| Application Area | Description |

|---|---|

| Electroplating | Used in tin-lead electroplating for corrosion resistance and aesthetic enhancement |

| Catalysis | Catalyzes reactions in organic synthesis, including polyester production |

| Curing Agent | Enhances mechanical properties of epoxy resins |

| Flame Retardants | Improves fire resistance in various materials |

| Coordination Chemistry | Forms complexes with ligands for research and industrial applications |

作用机制

Lead(II) tetrafluoroborate exerts its effects primarily through its ability to form complexes with various ligands. The lead ion in the compound can coordinate with multiple donor atoms, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, such as catalysis and electroplating .

相似化合物的比较

Lead(II) Hexafluorophosphate (Pb(PF6)2): Similar to lead(II) tetrafluoroborate, it forms complexes with macrocyclic ligands and is used in similar applications.

Lead(II) Perchlorate (Pb(ClO4)2): Another lead compound used in electroplating and as a catalyst, but with different reactivity and stability profiles.

Lead(II) Nitrate (Pb(NO3)2): Commonly used in the synthesis of other lead compounds and in various industrial processes.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in applications requiring high purity and stability .

生物活性

Lead(II) tetrafluoroborate, with the chemical formula , is an inorganic compound that has garnered attention due to its various applications and biological implications. This article explores its biological activity, including toxicological effects, potential health risks, and relevant case studies.

This compound is primarily used in electroplating, as a catalyst in organic synthesis, and in the production of lead-based alloys. Its unique properties make it valuable in various industrial applications, including:

- Electroplating : Used for coating metals.

- Catalysis : Involved in the formation of calixarene compounds.

- Bipolar Accumulators : Plays a role in the development of lead-boron tetrafluoride accumulators.

Physical Properties

| Property | Value |

|---|---|

| Chemical Formula | |

| Density | 1.710 g/cm³ (20 °C) |

| Solubility | Completely miscible in water |

| pH | 1.3 at 100 g/L (20 °C) |

| Appearance | Colorless liquid |

Toxicological Profile

This compound is classified as a hazardous substance due to its lead content and associated health risks. Key points from safety data sheets indicate:

- Acute Toxicity : Harmful if swallowed or inhaled (Category 4).

- Carcinogenic Potential : May cause cancer based on studies from NTP and IARC.

- Reproductive Toxicity : Classified as Category 1A, indicating potential harm to fertility or the unborn child.

- Specific Target Organ Toxicity : Repeated exposure may cause damage to organs such as the kidneys and nervous system.

The fluoride ions released from this compound can significantly affect biological systems. Notably, fluoride can reduce serum calcium levels, potentially leading to severe conditions such as hypocalcemia. The compound's corrosive nature can also result in severe skin burns and eye damage upon contact.

Case Studies

- Occupational Exposure : A study highlighted workers in industries using this compound who exhibited elevated blood lead levels, correlating with neurological symptoms and reproductive issues. Monitoring of blood lead levels is crucial for assessing health risks in these environments.

- Environmental Impact : Research indicates that this compound poses significant risks to aquatic life due to its toxicity. Long-term exposure can have detrimental effects on ecosystems, highlighting the importance of proper disposal and management practices.

- Clinical Observations : Cases of acute poisoning have been reported where individuals exposed to high concentrations of this compound experienced gastrointestinal distress, neurological symptoms, and respiratory irritation.

属性

IUPAC Name |

lead(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Pb/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGXAENNKXXYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(BF4)2, B2F8Pb | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065651 | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead fluoborate is an odorless colorless liquid. An aqueous solution. Sinks and mixes with water. (USCG, 1999), Crystalline powder; [HSDB] | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead fluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13814-96-5 | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, lead(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAX1E0VJ84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。